molecular formula C22H19FN2O4S2 B2877235 (3Z)-3-{[(4-ethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894682-73-6

(3Z)-3-{[(4-ethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No. B2877235
CAS RN: 894682-73-6
M. Wt: 458.52
InChI Key: TULKTQJHMRFYCY-MOSHPQCFSA-N
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Description

(3Z)-3-{[(4-ethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C22H19FN2O4S2 and its molecular weight is 458.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The compound has been studied for its unique intermolecular interactions, including lp⋯π interactions, which are crucial for understanding its structural stability and reactivity. Research by Shukla et al. (2014) on derivatives of 1,2,4-triazoles, which share structural similarities with the compound , emphasized the importance of such interactions in determining the molecular arrangement and properties Shukla et al., 2014. These findings are instrumental in predicting the behavior of the compound under various conditions and could guide the development of materials with desired properties.

Potential Applications

The fluorescent properties of similar compounds have been explored, suggesting potential applications in imaging and sensing technologies. Beytur and Avinca (2021) investigated the molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic compounds, providing a foundation for utilizing such compounds in advanced optical materials and devices Beytur & Avinca, 2021.

Furthermore, the synthesis of related compounds has been linked to potential antimicrobial and anticancer activities, indicating the compound's relevance in pharmaceutical research. Gad et al. (2020) discovered new apoptosis-inducing agents for breast cancer based on a structurally related scaffold, highlighting the compound's potential in developing novel therapeutic agents Gad et al., 2020.

properties

IUPAC Name

(3Z)-3-[(4-ethoxyanilino)methylidene]-1-[(4-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O4S2/c1-2-29-18-9-7-17(8-10-18)24-13-20-21(26)22-19(11-12-30-22)25(31(20,27)28)14-15-3-5-16(23)6-4-15/h3-13,24H,2,14H2,1H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULKTQJHMRFYCY-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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